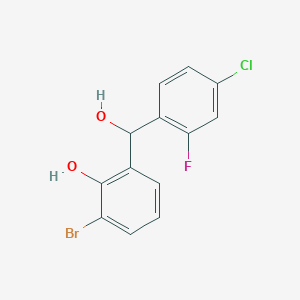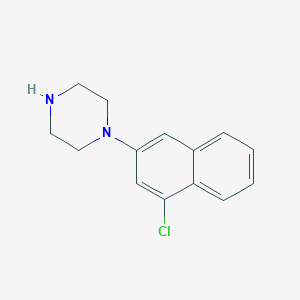
1-(4-Chloronaphthalen-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloronaphthalen-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a chloronaphthalene moiety. This compound has garnered attention due to its potential pharmacological effects, including its activity as a serotonin receptor modulator .
Preparation Methods
The synthesis of 1-(4-Chloronaphthalen-2-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve the use of catalytic hydrogenation and condensation reactions .
Chemical Reactions Analysis
1-(4-Chloronaphthalen-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include basic or acidic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloronaphthalen-2-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Due to its potential pharmacological effects, it is being explored for use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Chloronaphthalen-2-yl)piperazine involves its interaction with serotonin receptors. It acts as a modulator, influencing the activity of these receptors and thereby affecting neurotransmission. The molecular targets include specific subtypes of serotonin receptors, and the pathways involved are related to serotonin signaling .
Comparison with Similar Compounds
1-(4-Chloronaphthalen-2-yl)piperazine can be compared with other piperazine derivatives such as:
- 1-(2-Naphthyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
These compounds share similar structural features but differ in their substituents, which can lead to variations in their pharmacological effects and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
1-(4-chloronaphthalen-2-yl)piperazine |
InChI |
InChI=1S/C14H15ClN2/c15-14-10-12(17-7-5-16-6-8-17)9-11-3-1-2-4-13(11)14/h1-4,9-10,16H,5-8H2 |
InChI Key |
BJWGIHXTJNSKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)



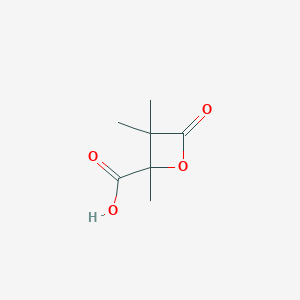
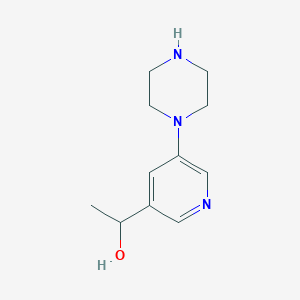
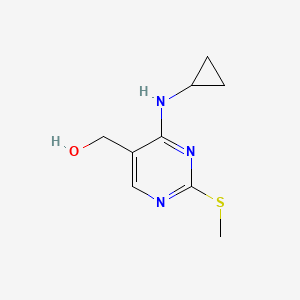
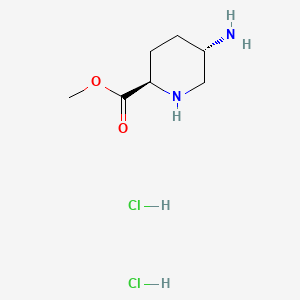

![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
